molecular formula C28H40O8 B146573 (3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one CAS No. 129990-43-8

(3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one

Cat. No. B146573
M. Wt: 504.6 g/mol
InChI Key: DBJOUOZKGVPNLE-HQNOGBBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one is a steroid hormone that has been extensively studied due to its potential use in medical applications. It is commonly referred to as a synthetic glucocorticoid, which means that it mimics the effects of cortisol, a hormone produced naturally by the body.

Mechanism Of Action

The mechanism of action of ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one is complex and involves binding to glucocorticoid receptors in the body. This leads to the activation of a variety of signaling pathways, which ultimately result in the anti-inflammatory and immunosuppressive effects of the compound. Additionally, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes.

Biochemical And Physiological Effects

The biochemical and physiological effects of ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one are wide-ranging and depend on the specific application. In general, it has been shown to have anti-inflammatory and immunosuppressive effects, which can help to reduce inflammation and pain associated with a variety of conditions. It has also been shown to induce apoptosis in certain types of cancer cells, which makes it a potential tool in the treatment of cancer.

Advantages And Limitations For Lab Experiments

The advantages of using ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one in lab experiments include its well-established mechanism of action and its ability to mimic the effects of cortisol. Additionally, it has been extensively studied and is widely available. The limitations of using this compound in lab experiments include its complex synthesis method and the potential for side effects, which can make it difficult to work with.

Future Directions

There are many potential future directions for research involving ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one. One area of interest is the development of new synthetic glucocorticoids that have improved efficacy and fewer side effects. Additionally, there is ongoing research into the use of this compound in cancer treatment, as well as its potential use in the treatment of other conditions, such as inflammatory bowel disease. Finally, there is interest in understanding the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of this compound, which could lead to the development of new treatments for a variety of conditions.

Synthesis Methods

The synthesis of ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one involves a multi-step process that starts with the conversion of pregnenolone to 17-hydroxypregnenolone. This intermediate is then converted to 17-hydroxyprogesterone, which is further processed to yield the final product. The synthesis of this compound is complex and requires specialized knowledge and equipment.

Scientific Research Applications

((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one has been extensively studied for its potential use in medical applications. It has been shown to have anti-inflammatory and immunosuppressive properties, which makes it a useful tool in the treatment of a variety of conditions, including asthma, rheumatoid arthritis, and autoimmune disorders. It has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis (cell death) in certain types of cancer cells.

properties

CAS RN

129990-43-8

Product Name

(3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one

Molecular Formula

C28H40O8

Molecular Weight

504.6 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C28H40O8/c1-15(30)28(36-16(2)31)12-9-21-19-6-5-17-13-18(34-25-24(33)23(32)22(14-29)35-25)7-10-26(17,3)20(19)8-11-27(21,28)4/h5-6,13,18-25,29,32-33H,7-12,14H2,1-4H3/t18-,19+,20-,21-,22-,23-,24+,25+,26-,27-,28-/m0/s1

InChI Key

DBJOUOZKGVPNLE-HQNOGBBKSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C[C@H](CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H](O5)CO)O)O)C)OC(=O)C

SMILES

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(CCC34C)OC5C(C(C(O5)CO)O)O)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(CCC34C)OC5C(C(C(O5)CO)O)O)C)OC(=O)C

synonyms

17-acetoxy-6-chloropregna-4,6-diene-20-one-3-O-alpha-arabinofuranoside
CAAF
chlormadinol acetate-3-O-alpha-arabinofuranoside

Origin of Product

United States

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